1-(3-Pyridyl)-2-propyn-1-ol
Overview
Description
1-(3-Pyridyl)-2-propyn-1-ol is an organic compound that features a pyridine ring attached to a propynyl group with a hydroxyl group at the terminal carbon
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk), interact with specific targets in the body . NNK, for instance, has been found to modulate gut microbiota and the PPARγ/NF-κB pathway .
Mode of Action
For instance, NNK, a related compound, has been found to activate the PPARγ pathway, leading to the negative regulation of the NF-κB signaling pathway .
Biochemical Pathways
For instance, NNK has been found to modulate gut microbiota and affect the PPARγ/NF-κB pathway .
Pharmacokinetics
For instance, NNK has been found to undergo rapid and extensive metabolism by α-hydroxylation .
Result of Action
For instance, NNK has been found to significantly decrease the number of lung tumors in NNK induced A/J mice .
Action Environment
For instance, the action of NNK has been found to be influenced by factors such as exposure to tobacco smoke carcinogens .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 1-(3-Pyridyl)-2-propyn-1-ol vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Pyridyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 1-(3-Pyridyl)-2-propyn-1-one.
Reduction: 1-(3-Pyridyl)-2-propen-1-ol or 1-(3-Pyridyl)-propyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Pyridyl)-2-propyn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
1-(2-Pyridyl)-2-propyn-1-ol: Similar structure but with the pyridine ring attached at the 2-position.
1-(4-Pyridyl)-2-propyn-1-ol: Pyridine ring attached at the 4-position.
3-Pyridylmethanol: Lacks the propynyl group but has a similar pyridine ring structure.
Uniqueness: 1-(3-Pyridyl)-2-propyn-1-ol is unique due to the specific positioning of the pyridine ring and the propynyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-pyridin-3-ylprop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h1,3-6,8,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEHAHXOJGYJDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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